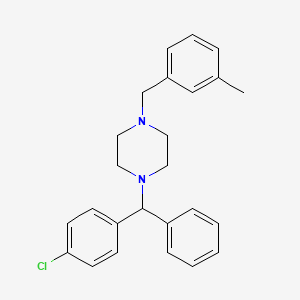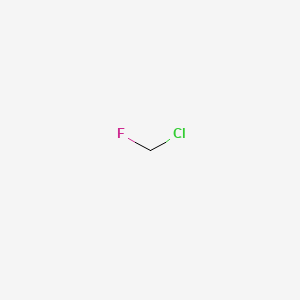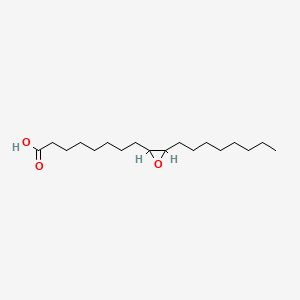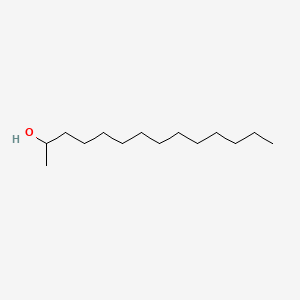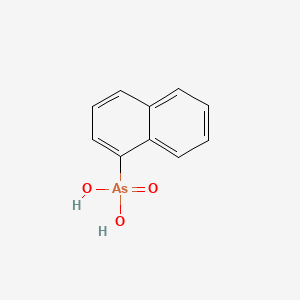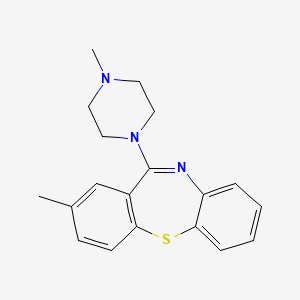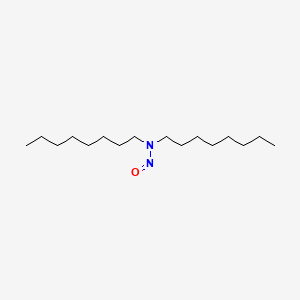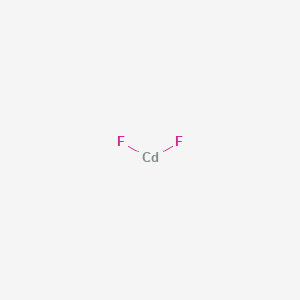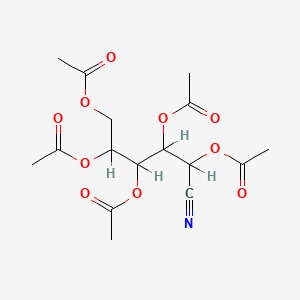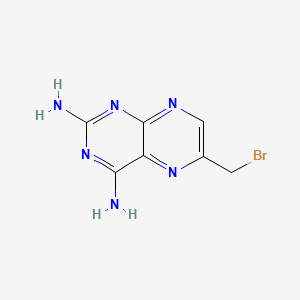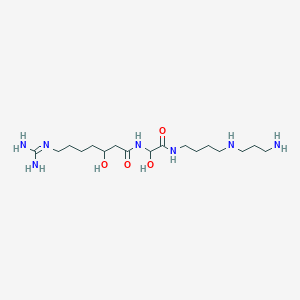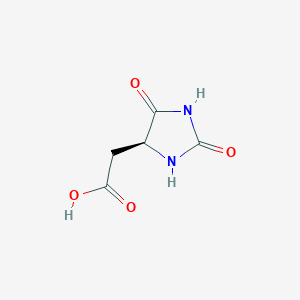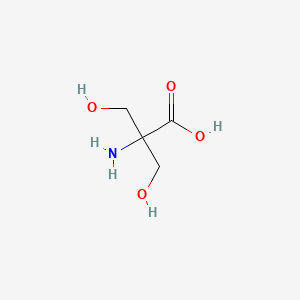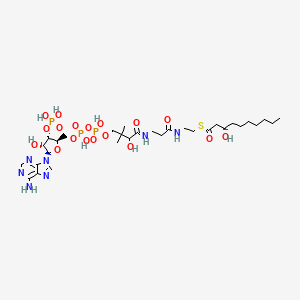![molecular formula C17H18BrNO B1204328 2-[2-(3-bromophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B1204328.png)
2-[2-(3-bromophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3-bromophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline is a member of isoquinolines.
Aplicaciones Científicas De Investigación
Synthesis of Pyrrolo[2,1-a]isoquinolines : Isoquinolines, including derivatives similar to the compound , have been used in the synthesis of pyrrolo[2,1-a]isoquinolines. This synthesis involves the reaction of activated acetylenes and isoquinoline in the presence of ethyl bromopyruvate, producing good yields of specific derivatives (Yavari, Hossaini, & Sabbaghan, 2006).
Analgesic and Spasmolytic Properties : Substituted 1-methyl-3,4-dihydro-isoquinolines, which are structurally related to the compound, can be converted to various derivatives. Some of these derivatives exhibit analgesic and spasmolytic properties, especially those containing a halogenated phenylethyl group (Brossi et al., 1960).
Esters of the Imidazo[2,1-α]isoquinoline Series : Research involving the action of α-halo keto acid esters on 1-aminoisoquinoline led to the synthesis of alkoxycarbonylimidazo[2,1-α]isoquinolines. These derivatives demonstrate typical properties of esters and undergo electrophilic substitution such as chlorination and bromination (Kuz’menko, Kuz’menko, Simonov, & Simkin, 1980).
Synthesis of N-substituted Quinolines : Ethyl 3-(2,4-dioxocyclohexyl)propanoate, a precursor related to the compound, has been utilized in the synthesis of N-substituted quinolines. This research involved conventional protection, selective amidation, and deprotective-cyclization approaches (Thakur, Sharma, & Das, 2015).
Synthesis of Tri- and Tetra-cyclic Heterocycles : 2-(2-Bromophenyl)ethyl groups have been used as building blocks in radical cyclization reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles. This research explored the synthesis of 6-membered rings attached to azoles, providing insights into the chemical properties and reactivity of such compounds (Allin et al., 2005).
Propiedades
Nombre del producto |
2-[2-(3-bromophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline |
|---|---|
Fórmula molecular |
C17H18BrNO |
Peso molecular |
332.2 g/mol |
Nombre IUPAC |
2-[2-(3-bromophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H18BrNO/c18-16-6-3-7-17(12-16)20-11-10-19-9-8-14-4-1-2-5-15(14)13-19/h1-7,12H,8-11,13H2 |
Clave InChI |
BGVQTTPXHRMOIF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=CC=CC=C21)CCOC3=CC(=CC=C3)Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



